molecular formula C8H10N2 B1619737 Acetaldehyde, phenylhydrazone CAS No. 935-07-9

Acetaldehyde, phenylhydrazone

Cat. No.: B1619737
CAS No.: 935-07-9
M. Wt: 134.18 g/mol
InChI Key: KURBTRNHGDQKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetaldehyde, phenylhydrazone: is an organic compound with the molecular formula C₈H₁₀N₂ It is formed by the reaction of acetaldehyde with phenylhydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetaldehyde, phenylhydrazone is typically synthesized by the reaction of acetaldehyde with phenylhydrazine. The reaction involves the nucleophilic attack of the nitrogen atom in phenylhydrazine on the electrophilic carbon of acetaldehyde, followed by the elimination of water to form the hydrazone. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same reaction between acetaldehyde and phenylhydrazine. The reaction conditions may be optimized for large-scale production by controlling temperature, solvent, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Acetaldehyde, phenylhydrazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form hydrazines or other reduced derivatives.

    Substitution: It can undergo substitution reactions where the phenyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions include azines, hydrazines, and substituted phenylhydrazones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Acetaldehyde, phenylhydrazone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of acetaldehyde, phenylhydrazone involves its interaction with various molecular targets. The nitrogen atoms in the hydrazone group can act as nucleophiles, participating in nucleophilic addition and substitution reactions. The compound can also undergo isomerization, where different isomers exhibit distinct chemical behaviors .

Comparison with Similar Compounds

  • Acetone, phenylhydrazone
  • Benzaldehyde, phenylhydrazone
  • Formaldehyde, phenylhydrazone

Comparison: Acetaldehyde, phenylhydrazone is unique due to its specific molecular structure and the presence of both acetaldehyde and phenylhydrazine moieties. Compared to similar compounds, it exhibits distinct melting points and chemical reactivity. For example, it can form different isomers with varying melting points, a property not commonly observed in other phenylhydrazones .

Properties

CAS No.

935-07-9

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

N-[(E)-ethylideneamino]aniline

InChI

InChI=1S/C8H10N2/c1-2-9-10-8-6-4-3-5-7-8/h2-7,10H,1H3/b9-2+

InChI Key

KURBTRNHGDQKOS-UHFFFAOYSA-N

SMILES

CC=NNC1=CC=CC=C1

Canonical SMILES

CC=NNC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.